Tert-butyl 2-chloro-4-cyanobenzylcarbamate Tert-butyl 2-chloro-4-cyanobenzylcarbamate
Brand Name: Vulcanchem
CAS No.: 939980-27-5
VCID: VC16920428
InChI: InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

Tert-butyl 2-chloro-4-cyanobenzylcarbamate

CAS No.: 939980-27-5

Cat. No.: VC16920428

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-chloro-4-cyanobenzylcarbamate - 939980-27-5

Specification

CAS No. 939980-27-5
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate
Standard InChI InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17)
Standard InChI Key CZDFVHVDBCSNAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tert-butyl 2-chloro-4-cyanobenzylcarbamate is systematically named as carbamic acid, N-[(2-chloro-4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester. Its IUPAC name reflects the tert-butyl carbamate group attached to a benzyl ring substituted at the 2-position with chlorine and the 4-position with a nitrile group . The compound’s CAS Registry Number (939980-27-5) ensures unambiguous identification across chemical databases.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous tert-butyl carbamates exhibit characteristic infrared (IR) absorption bands at 1680–1720 cm1^{-1} for the carbonyl (C=O) stretch and 3200–3400 cm1^{-1} for N–H vibrations . Nuclear magnetic resonance (NMR) spectra of similar derivatives, such as tert-butyl 4-cyanobenzylcarbamate, reveal aromatic proton resonances at δ 7.62–7.39 ppm and tert-butyl singlet peaks at δ 1.46 ppm in 1H^1\text{H} NMR .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The most efficient synthesis involves the reaction of 2-chloro-4-cyanobenzylamine with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, catalyzed by triethylamine (TEA) at ambient temperature (20°C). This method achieves a 93% yield, as demonstrated in optimized protocols :

2-Chloro-4-cyanobenzylamine+Boc2OTEA, CH2Cl2Tert-butyl 2-chloro-4-cyanobenzylcarbamate\text{2-Chloro-4-cyanobenzylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, CH}_2\text{Cl}_2} \text{Tert-butyl 2-chloro-4-cyanobenzylcarbamate}

Key steps include:

  • Deprotonation: TEA abstracts the amine proton, generating a nucleophilic benzylamine species.

  • Boc Protection: The amine reacts with Boc2_2O to form the carbamate linkage.

  • Workup: Sequential washing with 1 M HCl and saturated NaHCO3_3 ensures purity .

Alternative Methodologies

Hydroxylamine-mediated transformations enable further functionalization. For instance, reacting the nitrile group with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 75°C produces amidoxime derivatives, a precursor for heterocyclic compounds like 1,2,4-oxadiazoles :

R–CN+NH2OH\cdotpHClDMSO, 75°CR–C(=N–OH)–NH2\text{R–CN} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{DMSO, 75°C}} \text{R–C(=N–OH)–NH}_2

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueMethod/Source
Boiling Point405.0 ± 40.0°CPredicted (EPI Suite)
Density1.20 ± 0.1 g/cm3^3Predicted
pKa11.55 ± 0.46Predicted
SolubilityInsoluble in water; soluble in THF, DCMExperimental

The elevated boiling point and moderate density align with its aromatic and polar functional groups. The pKa suggests weak acidity, likely associated with the carbamate NH group .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Tert-butyl 2-chloro-4-cyanobenzylcarbamate serves as a versatile building block in drug discovery. Its chloro and cyano substituents allow for:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to install aryl groups.

  • Nucleophilic Substitutions: Displacement of chloride with amines or thiols.

  • Cyano Reduction: Conversion to primary amines using LiAlH4_4 .

Case Study: Anti-Inflammatory Agents

Structural analogs, such as tert-butyl 2-(substituted benzamido)phenylcarbamates, exhibit notable anti-inflammatory activity. In carrageenan-induced rat paw edema assays, derivatives demonstrated 39–54% inhibition of inflammation, rivaling indomethacin . Molecular docking studies suggest COX-2 enzyme inhibition via hydrophobic interactions with the tert-butyl group .

Future Directions and Research Gaps

Unexplored Synthetic Applications

  • Photocatalyzed Functionalization: Leveraging visible-light catalysis to modify the chloro substituent.

  • Bioconjugation: Exploring carbamate stability in peptide coupling reactions.

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